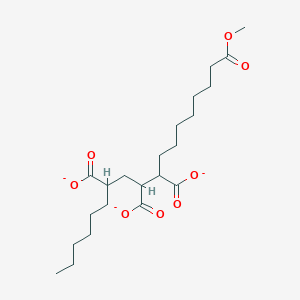
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy, oxo, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate typically involves multi-step organic reactions. One common approach is the esterification of octadecanoic acid derivatives with methoxy and oxo substituents. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, higher oxidation state compounds, and substituted analogs with varying functional groups.
Scientific Research Applications
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate involves its interaction with specific molecular targets. The methoxy and oxo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparison with Similar Compounds
Similar Compounds
18-Methoxy-18-oxooctadecanoic acid: A closely related compound with similar functional groups.
Octadecanedioic acid: Another compound with a similar carbon backbone but different functional groups.
Monomethyl ester derivatives: Compounds with similar ester functional groups but varying chain lengths and substituents.
Uniqueness
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate is unique due to its specific combination of methoxy, oxo, and carboxylate groups. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
112812-60-9 |
|---|---|
Molecular Formula |
C22H35O8-3 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
18-methoxy-18-oxooctadecane-6,8,9-tricarboxylate |
InChI |
InChI=1S/C22H38O8/c1-3-4-5-9-12-16(20(24)25)15-18(22(28)29)17(21(26)27)13-10-7-6-8-11-14-19(23)30-2/h16-18H,3-15H2,1-2H3,(H,24,25)(H,26,27)(H,28,29)/p-3 |
InChI Key |
UBGHZXQPDGQMLN-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)OC)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


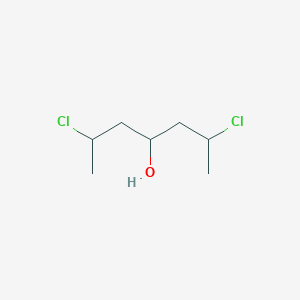
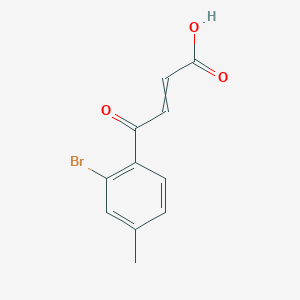
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
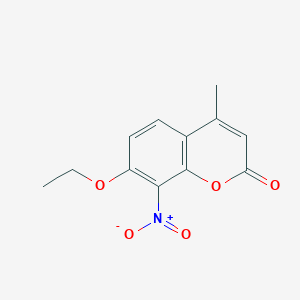

![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
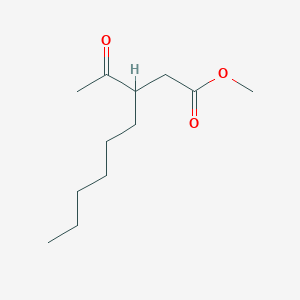
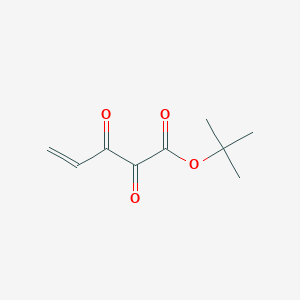
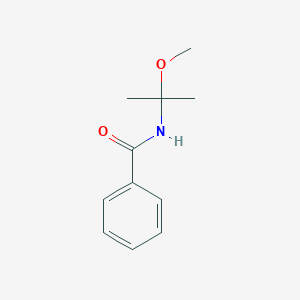
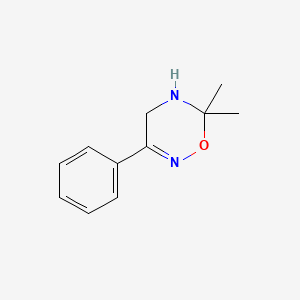
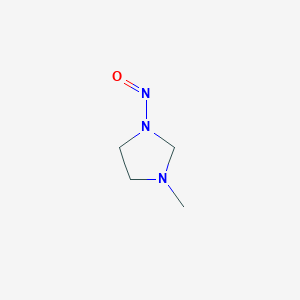
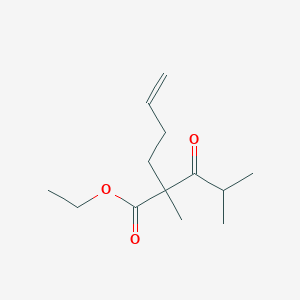
![4-{3-[(2-Methylacryloyl)oxy]propoxy}-4-oxobutanoate](/img/structure/B14303190.png)
